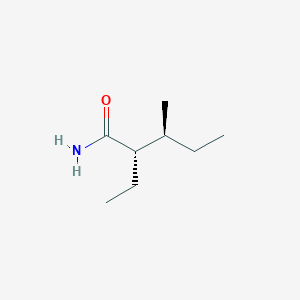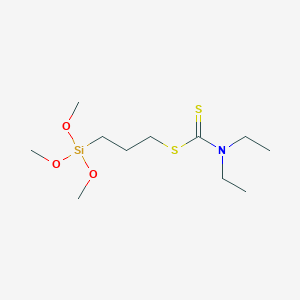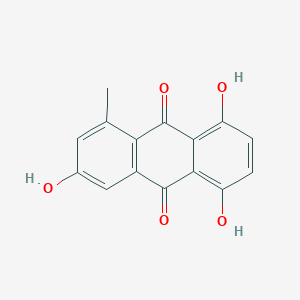![molecular formula C31H18BrN3 B12557265 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine CAS No. 189497-39-0](/img/structure/B12557265.png)
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a combination of anthracene and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine typically involves a series of cross-coupling reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce anthracene derivatives with fewer double bonds.
科学的研究の応用
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism by which 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine exerts its effects is largely dependent on its interaction with molecular targets. In the context of OLEDs, the compound functions as an emitter, where it undergoes electronic transitions that result in the emission of light. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
類似化合物との比較
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine is unique due to its combination of anthracene and pyridine moieties, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific electronic and optical characteristics, such as in the development of high-performance OLEDs .
特性
CAS番号 |
189497-39-0 |
|---|---|
分子式 |
C31H18BrN3 |
分子量 |
512.4 g/mol |
IUPAC名 |
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C31H18BrN3/c32-31-25-11-3-1-9-22(25)24(23-10-2-4-12-26(23)31)16-15-21-19-29(27-13-5-7-17-33-27)35-30(20-21)28-14-6-8-18-34-28/h1-14,17-20H |
InChIキー |
BCVMSXVQRPKXTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C#CC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

